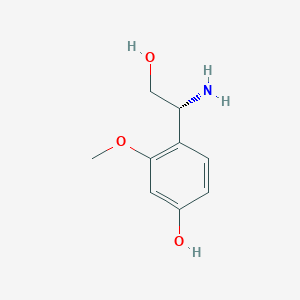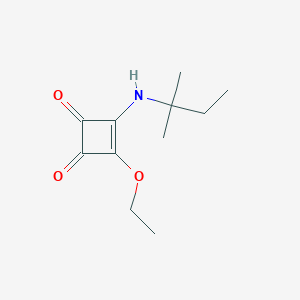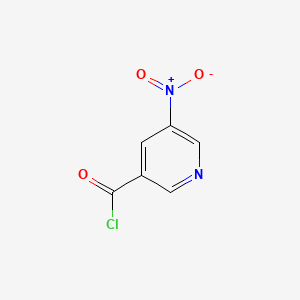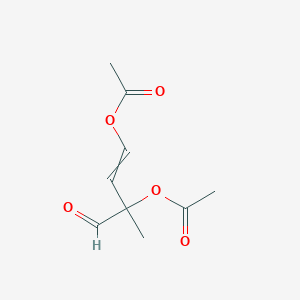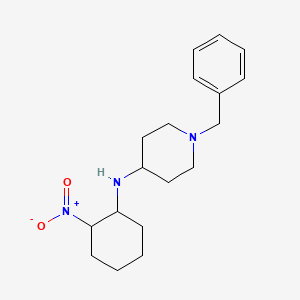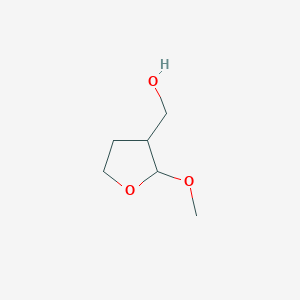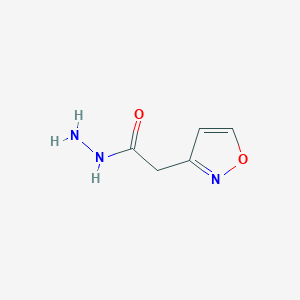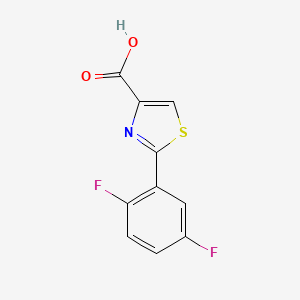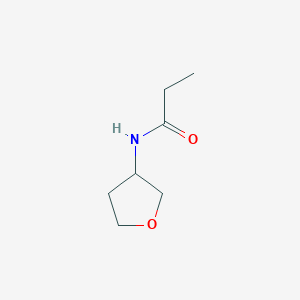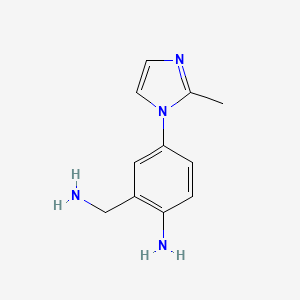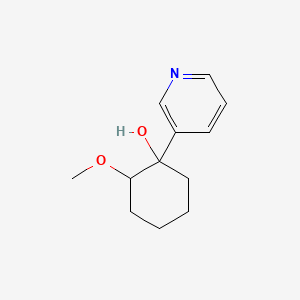
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol
Übersicht
Beschreibung
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is a chiral compound that features a methoxy group and a pyridyl group attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexanone derivative and a pyridyl-containing reagent.
Reaction Conditions: The reaction is often carried out under anhydrous conditions with a suitable base to facilitate the nucleophilic addition of the pyridyl group to the cyclohexanone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Quality Control: Ensuring high purity and yield through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1-(pyrid-2-yl)cyclohexanol
- 2-Methoxy-1-(pyrid-4-yl)cyclohexanol
- 2-Methoxy-1-(quinolin-3-yl)cyclohexanol
Uniqueness
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
AUBDBVHXHXIDAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
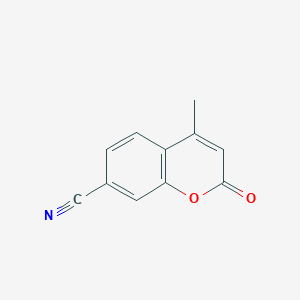
![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)

